BR 402

Muscarinic receptor inactivation Alkylating agent kinetics Aziridinium ion formation

BR 402 meets the need for rapid, temporally controlled muscarinic receptor inactivation. It cyclizes to the reactive aziridinium ion 35.6× faster than chloroethyl analogs (0.89 min⁻¹), minimizing pre-incubation and enabling precise kinetic control. • Partial agonist (equipotent to carbachol) allows reversible activation before irreversible alkylation. • Low toxicity supports in vivo brain receptor depletion studies. • Unique 5-methyl-2-pyrrolidone scaffold ensures high mAChR affinity. Order BR 402 for reproducible, kinetics-defined mAChR alkylation.

Molecular Formula C14H21BrN2O5
Molecular Weight 377.23 g/mol
CAS No. 118630-61-8
Cat. No. B048592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBR 402
CAS118630-61-8
SynonymsBR 402
BR-402
N-(4-((2-bromoethyl) methylamino)-2-butynyl)-5-methyl-2-pyrrolidone
Molecular FormulaC14H21BrN2O5
Molecular Weight377.23 g/mol
Structural Identifiers
SMILESCC1CCC(=O)N1CC#CCN(C)CCBr.C(=O)(C(=O)O)O
InChIInChI=1S/C12H19BrN2O.C2H2O4/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13;3-1(4)2(5)6/h11H,5-10H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyKXGABRVGTIIANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BR 402 Identity and Baseline Specifications


BR 402, with CAS Registry Number 118630-61-8, is an oxalate salt of N-[4-[(2-bromoethyl)methylamino]-2-butynyl]-5-methyl-2-pyrrolidone [1]. The compound belongs to the pyrrolidinone class and is characterized as an alkylating muscarinic agonist that cyclizes in aqueous solution to form a reactive aziridinium ion . First reported in the Journal of Medicinal Chemistry in 1989, BR 402 was developed as a tool compound for muscarinic receptor inactivation studies [1][2].

BR 402 Substitution Limitations


Generic substitution of BR 402 with other muscarinic agonists or alkylating agents is scientifically invalid due to its unique dual functional profile: it acts as a partial muscarinic agonist while simultaneously serving as an irreversible alkylating agent via aziridinium ion formation [1]. The cyclization kinetics to the active alkylating species differ dramatically between halogen analogs—the bromoethyl derivative (BR 402) cyclizes 35.6-fold faster than its chloroethyl counterpart (0.89 min⁻¹ vs. 0.025 min⁻¹ at 37°C) [1]. This rate differential directly impacts experimental timing, receptor occupancy duration, and the extent of irreversible inactivation achieved [1]. Furthermore, the 5-methyl-2-pyrrolidone moiety confers distinct receptor affinity and partial agonist efficacy compared to other oxotremorine analogs lacking this substitution [2]. Researchers requiring reproducible receptor inactivation with controlled temporal parameters must therefore procure BR 402 specifically rather than assuming functional equivalence across haloethylamine derivatives or muscarinic ligands [1][2].

BR 402 Head-to-Head Comparator Evidence


Cyclization Kinetics Advantage Over Chloro Analog

BR 402 (the bromoethyl derivative, compound 4) cyclizes to the reactive aziridinium ion (4A) with a rate constant of 0.89 min⁻¹ at 37°C in neutral aqueous solution [1]. In contrast, the chloroethyl analog (compound 3) cyclizes with a rate constant of only 0.025 min⁻¹ under identical conditions [1]. This represents a 35.6-fold acceleration of active species formation for the bromo compound [1]. The resulting aziridinium ion (4A) was equipotent with carbachol as a muscarinic agonist on the isolated guinea pig ileum [1].

Muscarinic receptor inactivation Alkylating agent kinetics Aziridinium ion formation

Muscarinic Receptor Affinity vs. Pyrrolidone-Deficient Analog

The aziridinium ion derived from BR 402 (4A) demonstrated greater potency in alkylating muscarinic receptors in homogenates of rat cerebral cortex compared to the corresponding 2-pyrrolidone derivative (2A) [1]. This higher potency was attributed to greater receptor affinity of 4A as compared to 2A, rather than to a greater rate constant for alkylation of muscarinic receptors [1]. The study explicitly concluded that the observed potency difference stemmed from enhanced receptor recognition conferred by the 5-methyl-2-pyrrolidone moiety present in BR 402 [1].

Muscarinic receptor binding Structure-activity relationship Receptor alkylation

Functional Agonist Potency vs. Carbachol

The aziridinium ion (4A) generated from BR 402 upon cyclization was equipotent with carbachol as a muscarinic agonist on the isolated guinea pig ileum preparation [1]. Carbachol serves as a reference full muscarinic agonist in this classical smooth muscle contractility assay [1]. This functional equivalence establishes BR 402's activated form as a potent muscarinic agonist capable of eliciting receptor-mediated tissue responses at concentrations comparable to standard reference compounds [1].

Muscarinic agonism Smooth muscle contraction Functional pharmacology

Low Toxicity Profile for In Vivo Use

Both BR 402 (bromo derivative) and its chloro analog were characterized as possessing low toxicity, a property identified as making them valuable tools for receptor inactivation studies in vivo and in vitro [1]. While direct comparative toxicity data between these compounds was not quantified in the primary report, the low toxicity designation applies specifically to both compounds relative to other alkylating agents available at the time [1]. The source explicitly recommends these compounds for in vivo receptor inactivation experiments based on this favorable toxicity profile combined with their alkylating and partial agonist properties [1].

In vivo pharmacology Toxicity assessment Receptor inactivation tool

BR 402 Application Scenarios


Rapid Onset Muscarinic Receptor Inactivation

BR 402 is optimally deployed in experimental protocols requiring rapid generation of the reactive aziridinium ion species for muscarinic receptor alkylation [1]. With a cyclization rate constant of 0.89 min⁻¹ at 37°C—35.6-fold faster than the chloro analog—BR 402 minimizes pre-incubation time and enables precise temporal control over receptor inactivation onset [1]. This kinetic advantage is critical for time-sensitive assays, competitive binding studies with reversible ligands, and experiments where minimizing compound degradation prior to receptor exposure is essential [1].

Dual-Function Partial Agonist and Alkylator

BR 402 serves as a unique dual-function pharmacological tool that combines partial muscarinic agonism with irreversible receptor alkylation capacity [1]. The aziridinium ion formed from BR 402 is equipotent with carbachol as a muscarinic agonist on isolated guinea pig ileum while simultaneously capable of covalent receptor modification [1]. This dual functionality enables experimental designs where initial reversible receptor activation can be followed by progressive irreversible inactivation, allowing researchers to study receptor reserve, spare receptor populations, and the relationship between agonist occupancy and functional response within a single-compound system [1].

In Vivo Muscarinic Receptor Inactivation

BR 402 is explicitly validated for in vivo receptor inactivation studies based on its documented low toxicity profile and efficient alkylating properties [1]. The compound's favorable toxicity characteristics distinguish it from more toxic alkylating agents and support its use in whole-animal pharmacological investigations [1]. Researchers can employ BR 402 to achieve sustained muscarinic receptor inactivation in target tissues such as cerebral cortex, enabling studies of receptor turnover, functional recovery kinetics, and the behavioral consequences of muscarinic receptor depletion in freely moving animals [1].

SAR Studies of Oxotremorine-Derived Ligands

BR 402 represents a key member of the oxotremorine analog series featuring the 5-methyl-2-pyrrolidone substitution that confers enhanced receptor affinity relative to pyrrolidone-deficient analogs [1][2]. Researchers investigating structure-activity relationships among muscarinic ligands can utilize BR 402 as a reference compound that bridges the structural features of oxotremorine (partial agonist scaffold), the alkylating functionality of nitrogen mustards, and the receptor recognition elements of pyrrolidinone derivatives [1][2]. Comparative studies with the chloro analog (compound 3), carbachol, and unsubstituted pyrrolidone derivatives enable systematic dissection of how halogen substitution, cyclization kinetics, and pyrrolidone ring modifications influence muscarinic receptor pharmacology [1].

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